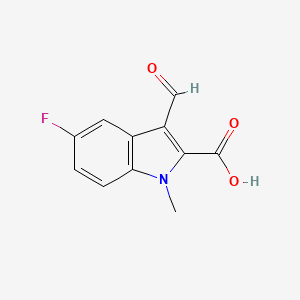

5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-fluoro-3-formyl-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTFDJYQJDBABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893731-39-0 | |

| Record name | 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid typically involves several key steps:

Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Functional Groups: The formyl and carboxylic acid groups can be introduced through various organic reactions, such as formylation and carboxylation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Chemical Reaction Types

The compound undergoes oxidation, reduction, substitution, and condensation reactions , driven by its functional groups and aromatic structure.

-

Oxidation : The formyl group (-CHO) can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Reduction : The formyl group is reducible to a hydroxymethyl group (-CH₂OH) via reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Substitution : Electrophilic aromatic substitution occurs at positions on the indole ring, facilitated by the electron-rich aromatic system. Common electrophiles include halogens or nitro groups.

-

Condensation : The formyl group participates in reactions like the Knoevenagel condensation, forming hybrid molecules (e.g., indole-azolidinone derivatives) .

Reaction Mechanisms

The reactivity is governed by the indole’s aromaticity and functional group positions.

-

Oxidation : The formyl group undergoes nucleophilic attack by oxidizing agents, leading to carboxylic acid formation.

-

Reduction : Hydride transfer from reducing agents converts the aldehyde to a primary alcohol.

-

Substitution : The indole’s electron-rich nature enables electrophilic attack, particularly at para positions relative to the amino group.

-

Condensation : The aldehyde group reacts with active methylene compounds (e.g., azolidinones) to form carbon-carbon bonds .

Key Reagents and Conditions

Structural Modifications and Biological Implications

Modifications to the indole core significantly influence biological activity:

-

HIV Integrase Inhibition : Introduction of long-chain substituents (e.g., trifluoromethyl groups) at the C3 position enhances binding to the enzyme’s hydrophobic cavity, reducing IC₅₀ values by up to 6.5-fold .

-

Anticancer Effects : Derivatives exhibit apoptosis-inducing activity at concentrations as low as 1 μM, suggesting potential therapeutic applications.

-

Fluorine’s Role : The fluorine atom at the C5 position enhances stability and bioavailability, contributing to improved pharmacokinetics.

Synthetic Pathways

The compound is synthesized via multi-step routes:

-

Indole Core Formation : Often achieved through the Fischer indole synthesis, involving phenylhydrazine and aldehydes/ketones under acidic conditions.

-

Functionalization : Formylation and carboxylation are introduced via electrophilic substitution or condensation reactions.

-

Optimization : Industrial-scale production employs continuous flow reactors and automated systems to ensure high yield and purity.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its antiviral and anticancer properties:

- Antiviral Activity : Studies have shown that derivatives of indole carboxylic acids, including this compound, effectively inhibit HIV integrase with IC₅₀ values as low as 0.13 μM. The mechanism involves binding to the active site of the integrase enzyme, which is crucial for viral replication .

- Anticancer Properties : The compound has demonstrated significant activity against various cancer cell lines. For instance, it can induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms such as microtubule destabilization and cell cycle arrest .

Chemical Synthesis

5-Fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid serves as a valuable building block in organic synthesis:

- It is utilized in synthesizing more complex molecules and derivatives that may exhibit enhanced biological activities or novel pharmacological effects.

- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Study on HIV Inhibition

Research has demonstrated that modifications to the indole core can significantly enhance the antiviral activity of derivatives. For example, introducing long-chain substituents at specific positions on the indole ring improved interaction with the integrase enzyme, leading to lower IC₅₀ values .

Anticancer Screening

In a series of anticancer assays, compounds derived from 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid exhibited potent effects against various cancer cell lines. Notably, certain analogs showed apoptotic effects at concentrations as low as 1 μM, indicating their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoroindole-3-carboxaldehyde: Similar structure but lacks the carboxylic acid group.

5-Fluoro-3-phenylindole-2-carboxylic acid: Similar structure but has a phenyl group instead of a formyl group.

Uniqueness

5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

5-Fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, including its antiviral, anticancer, and antimicrobial activities, supported by relevant research findings and data.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 5-Fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid

- Molecular Formula: C₁₂H₉FNO₃

- CAS Number: 893731-00-7

The compound features a unique substitution pattern that enhances its reactivity and biological activity, particularly due to the presence of the fluoro and formyl groups. The presence of these functional groups contributes to its potential interactions with various biological targets.

The biological activity of 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in critical biological processes.

- Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, which are vital in therapeutic applications.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. Notably:

- Inhibition of HIV Integrase: Research has demonstrated that 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid effectively inhibits HIV integrase activity. The compound's IC₅₀ value for this activity is approximately 0.13 μM, highlighting its potency in hindering viral replication .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity. These mechanisms contribute to its effectiveness against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Comparative Analysis of Anticancer Activity

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| 5-Fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid | Anticancer | 0.13 (HIV) | Integrase inhibition |

| Ethyl 5-fluoro-3-formyl derivatives | Antimicrobial | Varies | Membrane disruption |

| Methyl 4-chloro derivatives | Anticancer | Varies | Microtubule destabilization |

Antimicrobial Activity

The antimicrobial properties of 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid have also been investigated:

- Broad-Spectrum Activity: Studies indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .

Summary of Antimicrobial Activity

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on HIV Inhibition: This study demonstrated that the compound effectively inhibits HIV integrase, showcasing its potential as a therapeutic agent in HIV treatment .

- Anticancer Screening: Various screenings revealed that the compound induces apoptosis in cancer cells through multiple mechanisms, indicating its promise as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential functionalization of the indole scaffold. For example, formylation at the 3-position may employ Vilsmeier-Haack conditions (POCl₃/DMF), while fluorination could involve electrophilic substitution using Selectfluor®. Methylation at the 1-position typically uses methyl iodide under basic conditions (e.g., NaH/DMF). Optimization includes solvent selection (e.g., PEG-400/DMF mixtures for improved solubility) and catalyst screening (e.g., CuI for click chemistry in side-chain modifications) . Reaction progress should be monitored via TLC (silica gel, 70:30 EtOAc/hexane) and purified via column chromatography .

Q. How can NMR spectroscopy confirm the structure and purity of 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid?

- Methodology :

- 1H NMR : Key signals include the formyl proton (~10 ppm, singlet) and methyl group (~3.8 ppm, singlet). The indole aromatic protons show splitting patterns dependent on fluorine’s para/ortho effects .

- 19F NMR : A singlet near -120 ppm confirms the fluorine substituent’s position .

- 13C NMR : Carboxylic acid carbonyl appears ~170 ppm, while the formyl carbon resonates ~190 ppm .

Q. What are the key physicochemical properties (e.g., logP, PSA) of this compound, and how do they influence solubility and reactivity?

- logP : Predicted ~1.6 (via computational tools like MarvinSketch), indicating moderate lipophilicity. This affects membrane permeability in biological assays .

- PSA : ~90 Ų (calculated), driven by the carboxylic acid and formyl groups, suggesting high polarity and limited blood-brain barrier penetration .

- Solubility : Poor in aqueous buffers (optimize with DMSO/cosolvents) but stable in aprotic solvents (DMF, DCM) for reactions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s molecular geometry?

- Methodology :

- Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray crystallography data. Discrepancies in bond angles/lengths may arise from crystal packing forces .

- Validate tautomeric forms (e.g., keto-enol equilibria) via variable-temperature NMR or IR spectroscopy .

- Use molecular docking to assess conformational flexibility in protein-binding studies .

Q. How can X-ray crystallography using SHELX validate the molecular structure and identify polymorphism?

- Methodology :

- Grow single crystals via vapor diffusion (e.g., EtOAc/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL: Initial models from SHELXD (direct methods) are optimized with least-squares refinement. Hydrogen bonding (e.g., carboxylic acid dimers) and π-stacking interactions are analyzed for polymorphism .

- Compare unit cell parameters (a, b, c, β) across batches to detect polymorphic forms .

Q. What analytical methods study tautomeric equilibria in solutions of this compound?

- Methodology :

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 250–400 nm) in solvents of varying polarity (DMSO vs. MeOH) to detect tautomer-specific transitions .

- NMR Titration : Track proton exchange between keto (formyl) and enol (hydroxy) forms in DMSO-d₆ with D₂O addition .

- Computational MD Simulations : Simulate solvent effects on tautomer populations using explicit solvent models (e.g., TIP3P water) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.